

An In-depth Technical Guide to the Thermochemical Properties of 1,4-Cyclooctadiene

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Compound of Interest

Compound Name: 1,4-Cyclooctadiene

Cat. No.: B086759

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **1,4-cyclooctadiene**. The information is compiled from peer-reviewed literature and established chemical databases, with a focus on experimental findings. Where experimental data is unavailable, calculated values are presented with clear attribution. This document is intended to serve as a valuable resource for professionals in research and development who require accurate thermochemical parameters for this compound.

Core Thermochemical Data

The thermochemical properties of **1,4-cyclooctadiene** are crucial for understanding its stability, reactivity, and potential applications in chemical synthesis and materials science. The following tables summarize the key quantitative data available for this compound.

Table 1: Enthalpy and Gibbs Free Energy of Formation

Property	Value	Units	State	Method	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-30.55	kJ/mol	Gas	Calculated (Joback Method)	[1]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	84.36	kJ/mol	Gas	Calculated (Joback Method)	[1]

Note: The values for the standard enthalpy and Gibbs free energy of formation are calculated estimates and should be used with this consideration in mind. Experimental determination of these values is encouraged for high-precision applications.

Table 2: Enthalpy of Reaction

Reaction	$\Delta_r H^\circ$	Units	Conditions	Method	Reference
Hydrogenation to Cyclooctane	-217.9 ± 1.2	kJ/mol	Liquid Phase (Glacial Acetic Acid)	Calorimetry of Hydrogenation (Chyd)	[2]
Isomerization to 1,5-Cyclooctadiene	-2.8 ± 0.8	kJ/mol	Liquid Phase	Equilibration (Eqk)	[3]
Isomerization to 1,3-Cyclooctadiene	16.4 ± 1.4	kJ/mol	Liquid Phase	Equilibration (Eqk)	[3]

Table 3: Phase Change and Other Thermochemical Properties

Property	Value	Units	Method	Reference
Normal Melting Point (Tfus)	220	K	N/A	[4] [5]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	5.48	kJ/mol	Calculated (Joback Method)	[1]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	35.07	kJ/mol	Calculated (Joback Method)	[1]
Ionization Energy (IE)	8.5	eV	Photoelectron Spectroscopy (PE)	[4]
Ionization Energy (IE)	8.64 ± 0.03	eV	Photoionization (PI)	[4]
Ideal Gas Heat Capacity (Cp,gas)	Not Experimentally Determined	J/mol·K	-	-

Experimental Protocols

Detailed experimental methodologies are critical for the replication and validation of thermochemical data. The following sections outline the general procedures for the key experiments cited in this guide.

Hydrogenation Calorimetry

The enthalpy of hydrogenation of **1,4-cyclooctadiene** was determined using reaction calorimetry. This technique measures the heat released during the catalytic hydrogenation of the compound.

General Protocol:

- **Calorimeter Calibration:** The calorimeter is first calibrated using a substance with a known enthalpy of reaction to determine the heat capacity of the system.

- **Sample Preparation:** A precise mass of **1,4-cyclooctadiene** is dissolved in a suitable solvent, such as glacial acetic acid, and placed in the calorimeter vessel.
- **Catalyst Introduction:** A hydrogenation catalyst, typically a platinum or palladium-based catalyst, is introduced into the vessel.
- **Hydrogenation Reaction:** The vessel is purged with hydrogen gas, and the reaction is initiated. The temperature change of the system is monitored as the hydrogenation of the double bonds in **1,4-cyclooctadiene** proceeds, releasing heat.
- **Data Analysis:** The total heat evolved is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of hydrogenation is then determined by dividing the heat evolved by the number of moles of the reactant.

Isomerization Equilibration

The relative thermodynamic stabilities of cyclooctadiene isomers were determined by measuring the equilibrium concentrations of the isomers at a given temperature.

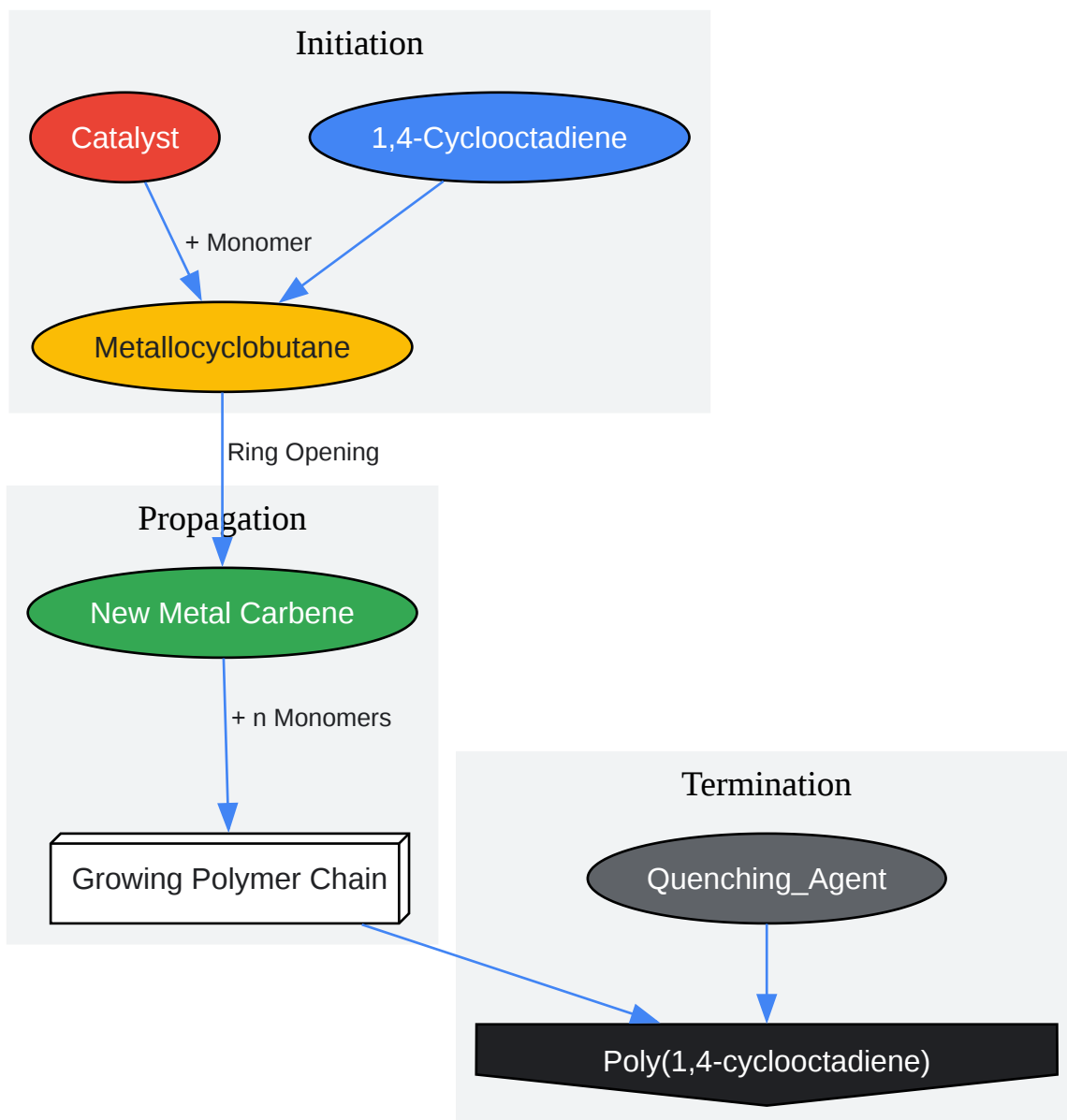
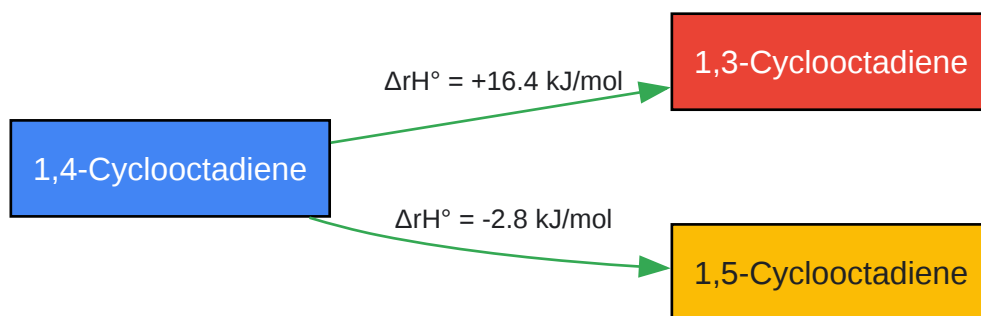
General Protocol:

- **Sample Preparation:** A sample of **1,4-cyclooctadiene** is placed in a sealed reaction vessel, often with a catalyst that facilitates isomerization.
- **Equilibration:** The vessel is maintained at a constant temperature to allow the isomerization reactions to reach equilibrium.
- **Sampling and Analysis:** Aliquots of the reaction mixture are periodically taken and analyzed, typically by gas chromatography, to determine the relative concentrations of the different cyclooctadiene isomers.
- **Equilibrium Constant Calculation:** Once the concentrations of the isomers remain constant over time, the equilibrium constant (K_{eq}) for each isomerization reaction is calculated.
- **Thermodynamic Parameter Determination:** The standard Gibbs free energy change (ΔG°) for the isomerization is calculated from the equilibrium constant using the equation $\Delta G^\circ = -$

$RT\ln(K_{eq})$. The enthalpy change (ΔH°) can then be determined by studying the temperature dependence of the equilibrium constant (van't Hoff equation).

Visualizations

The following diagrams illustrate key chemical processes involving **1,4-cyclooctadiene**.



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